Oleaside A
Overview
Description
Oleaside A is a natural product derived from the herbs of Nerium oleander . It has a molecular formula of C30H44O7 and a molecular weight of 516.7 g/mol .
Molecular Structure Analysis
The molecular structure of Oleaside A is characterized by its molecular formula C30H44O7 . More detailed structural information or analysis is not available in the search results.Physical And Chemical Properties Analysis
Oleaside A is a powder . Its physical and chemical properties such as melting point, boiling point, and solubility are not provided in the search results.Scientific Research Applications
Biotransformation and Cytotoxic Activities
Oleaside A has been studied for its biotransformation by the fungus Cunninghamella echinulata, leading to hydroxylated derivatives with potential cytotoxic activities against various human cancer cell lines. The structural elucidation of these derivatives provides insights into their potential therapeutic applications in cancer treatment (Lu et al., 2014).
Novel Cardenolides in Nerium
In a study exploring the cardiac glycosides of Nerium, new cardenolides including oleasides A-F were identified. These compounds feature a novel aglycone moiety, oleagenin, indicating a unique chemical structure that could be relevant for further pharmacological studies (Abe & Yamauchi, 1979).
Cardiac Glycosides in Horticultural Strains
Research on the cardiac glycosides of Nerium leaves from various horticultural and wild strains revealed significant quantitative variations in compounds like oleaside A. This suggests a diversity in the chemical composition of different Nerium strains, which could have implications for their therapeutic uses (Yamauchi et al., 1983).
Safety And Hazards
properties
IUPAC Name |
3-[6-(5-hydroxy-4-methoxy-6-methyloxan-2-yl)oxy-9,13-dimethyl-17-oxo-14-tetracyclo[11.3.1.01,10.04,9]heptadecanyl]-2H-furan-5-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H44O7/c1-17-26(32)22(34-4)15-25(36-17)37-20-6-9-28(2)19(14-20)5-11-30-12-7-21(18-13-24(31)35-16-18)29(3,27(30)33)10-8-23(28)30/h13,17,19-23,25-26,32H,5-12,14-16H2,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DFDVWAJDFYYBAC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(C(CC(O1)OC2CCC3(C(C2)CCC45C3CCC(C4=O)(C(CC5)C6=CC(=O)OC6)C)C)OC)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H44O7 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00989846 | |
Record name | 10,12b-Dimethyl-13-oxo-9-(5-oxo-2,5-dihydrofuran-3-yl)tetradecahydro-1H-6a,10-methanocycloocta[a]naphthalen-3-yl 2,6-dideoxy-3-O-methylhexopyranoside | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00989846 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
516.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-[6-(5-hydroxy-4-methoxy-6-methyloxan-2-yl)oxy-9,13-dimethyl-17-oxo-14-tetracyclo[11.3.1.01,10.04,9]heptadecanyl]-2H-furan-5-one | |
CAS RN |
69686-84-6 | |
Record name | OLEASIDE A | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=345646 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 10,12b-Dimethyl-13-oxo-9-(5-oxo-2,5-dihydrofuran-3-yl)tetradecahydro-1H-6a,10-methanocycloocta[a]naphthalen-3-yl 2,6-dideoxy-3-O-methylhexopyranoside | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00989846 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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